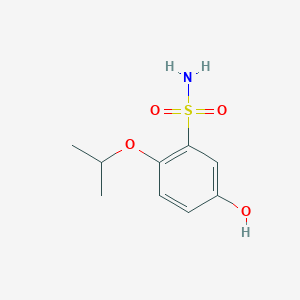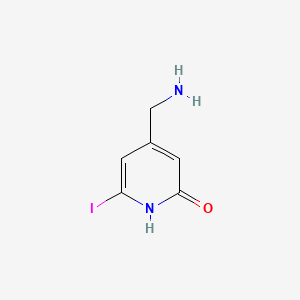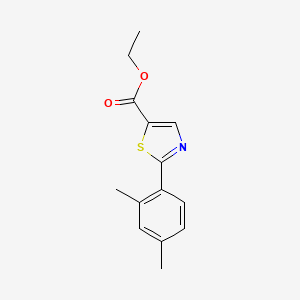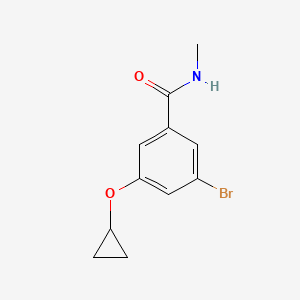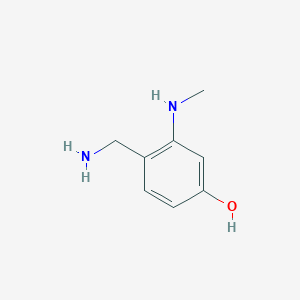
4-(Aminomethyl)-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of both aminomethyl and methylamino groups attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)-3-(methylamino)phenol can be synthesized through several methods. One common route involves the reduction of 4-aminomethylbenzaldehyde using hydrogen in the presence of a catalyst. Another method includes the reaction of 4-hydroxymethylbenzonitrile with methylamine under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-(Aminomethyl)-3-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, interacting with receptors in the nervous system. The aminomethyl and methylamino groups play a crucial role in binding to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Similar in structure but lacks the aminomethyl group.
4-Aminomethylphenol: Similar but lacks the methylamino group.
4-Hydroxybenzylamine: Contains a hydroxyl group instead of a methylamino group
Uniqueness
4-(Aminomethyl)-3-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(aminomethyl)-3-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-8-4-7(11)3-2-6(8)5-9/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
BCYHVEFFDBDGOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


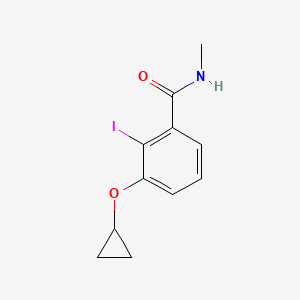
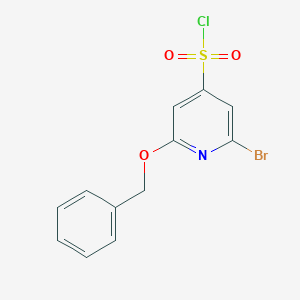
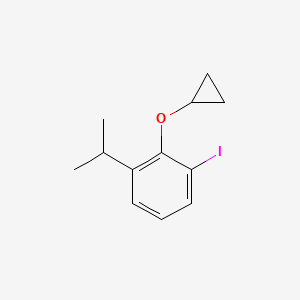
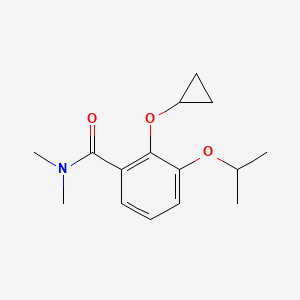
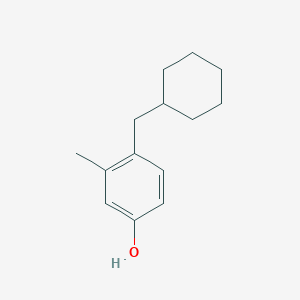
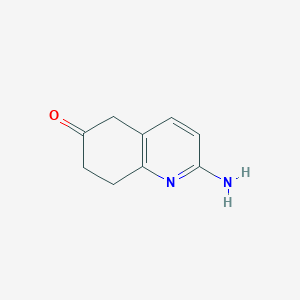
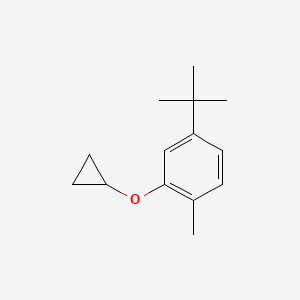
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
